3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester
Description
The compound 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is a spirocyclic heterocycle featuring a 3-oxa-9-aza fused ring system, with two ketone groups (2,4-dioxo) and a tert-butyl ester moiety. Its structural complexity confers unique physicochemical properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H21NO5 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(16)19-11(17)9-14/h4-9H2,1-3H3 |
InChI Key |
VBTTVJHJPZBNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a suitable esterifying agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS: 1160246-99-0)
- Key Differences: Replaces the 3-oxa group with 2-oxa and introduces an aminomethyl substituent.
- Impact: Enhanced solubility due to the aminomethyl group; reduced electrophilicity compared to the dioxo analog .
b. 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylic acid 1,1-dimethylethyl ester (CAS: 873924-08-4)
- Key Differences :
- Contains a single 9-oxo group instead of 2,4-dioxo.
- Substitutes 3-aza for 9-aza, altering nitrogen positioning.
- Impact : Lower polarity due to fewer ketone groups; tert-butyl ester stabilizes the carboxylate .
c. 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-methyl-, 1,1-dimethylethyl ester (CAS: 918653-13-1)
- Key Differences :
- Replaces oxygen with nitrogen (3,9-diaza) and adds a methyl group.
- Lacks oxo groups entirely.
- Impact : Increased basicity from dual nitrogen atoms; methyl group enhances lipophilicity (XLogP3: 2.2) .
d. 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid 1,1-dimethylethyl ester (CAS: 271245-39-7)
- Key Differences :
- Smaller spiro ring system ([4.5] vs [5.5]).
- 6-oxa instead of 3-oxa.
- Impact : Reduced steric bulk; lower molecular weight (241.33 g/mol vs ~300 g/mol for larger analogs) .
Physicochemical Properties
Observations :
- The tert-butyl ester group consistently appears in analogs, providing stability and ease of purification.
- Ketone groups (e.g., 9-oxo) correlate with distinct NMR shifts (δ ~210 ppm) and IR stretches (~1730 cm⁻¹) .
Biological Activity
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester (CAS No. 1140029-11-3) is a complex organic compound notable for its unique spirocyclic structure. This compound features a carboxylic acid group and two keto groups that contribute to its reactivity and potential biological activity. The molecular formula is C₁₄H₂₅N₁O₄, and it has garnered attention in various fields of research due to its distinctive steric and electronic properties.
Chemical Structure and Properties
The structural configuration of this compound allows for unique interactions within biological systems. The spirocyclic framework is significant in modulating biological activity due to its ability to influence conformational flexibility and steric hindrance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅N₁O₄ |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 1140029-11-3 |
| IUPAC Name | 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester |
Research indicates that compounds with spirocyclic structures often exhibit distinct mechanisms of action that can affect various biological pathways. For instance, studies on related compounds have shown that they can act as antagonists for GABA_A receptors, which are crucial in neurotransmission and can influence conditions such as anxiety and epilepsy .
Pharmacological Potential
The biological activity of 3-Oxa-9-azaspiro[5.5]undecane derivatives has been explored in several contexts:
- GABA_A Receptor Antagonism : Similar compounds have demonstrated the ability to selectively inhibit certain subtypes of GABA_A receptors, indicating potential applications in neuropharmacology .
- Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds may possess antimicrobial properties, although specific data on this compound is limited.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.
Study on GABA_A Receptor Ligands
A notable study investigated the activity of diazaspiro[5.5]undecane-based compounds as GABA_A receptor antagonists. The findings revealed that these compounds exhibited potent competitive antagonism with low membrane permeability, suggesting their utility in peripheral applications rather than central nervous system effects .
Synthesis and Functionalization
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid typically involves multi-step organic synthesis techniques, allowing for the modification and functionalization of the compound to enhance its biological activity.
Common Synthetic Routes
- Initial Formation : The synthesis often starts with the formation of the spirocyclic core through cyclization reactions.
- Functional Group Introduction : Subsequent steps involve introducing functional groups such as carboxylic acids and keto groups to enhance reactivity.
- Purification : High-performance liquid chromatography (HPLC) is commonly employed to achieve desired purity levels.
Q & A
Q. How can researchers resolve low yields in spirocyclic compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
